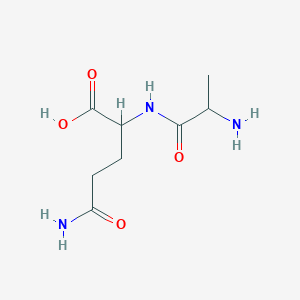

l-Alanyl-l-glutamine

Description

Significance as a Stable Dipeptide in Biological Systems and Research Environments

This stability is particularly advantageous in research environments for several reasons:

Heat Sterilization: L-alanyl-L-glutamine (B1664493) can withstand heat sterilization, a common procedure for preparing cell culture media, which L-glutamine cannot tolerate. wikipedia.org

Reduced Toxicity: By minimizing the production of ammonia (B1221849), it helps maintain a less toxic environment for cells, leading to improved cell viability and growth rates. wikipedia.orgnih.gov

Extended Media Shelf-Life: Its stability can extend the shelf-life of cell culture media at 4°C. researchgate.net

Enhanced Productivity: In the context of biopharmaceutical production, such as the manufacturing of monoclonal antibodies by Chinese Hamster Ovary (CHO) cells, the use of this compound has been shown to reduce apoptosis and enhance antibody titers. thermofisher.comnih.gov

High Solubility: The dipeptide exhibits significantly higher water solubility (approximately 586 g/L) compared to L-glutamine (35 g/L), which is beneficial for preparing concentrated nutrient solutions. wikipedia.org

Table 1: Comparative Stability of L-Glutamine and this compound

| Attribute | L-Glutamine | This compound | Reference |

|---|---|---|---|

| Stability in Aqueous Solution | Unstable, degrades spontaneously | Stable | wikipedia.org |

| Degradation Products | Ammonia and Pyroglutamic Acid | Minimal degradation | wikipedia.orgevonik.com |

| Heat Sterilization Tolerance | No | Yes | |

| Ammonia Generation in Culture | High | Low | nih.gov |

Historical Perspectives on its Development and Adoption in Academic Research

The development of this compound was initially driven by challenges in the field of clinical nutrition, specifically for parenteral (intravenous) feeding. evonik.com Free L-glutamine, despite its importance as a nutrient for critically ill patients, could not be included in heat-sterilized parenteral nutrition solutions due to its instability. wikipedia.orgscielo.br

More than three decades ago, an innovative method to stabilize glutamine was developed by synthesizing dipeptides. evonik.com This approach, pioneered by Fürst and coworkers, provided a stable and soluble source of glutamine that could be safely sterilized and administered. evonik.com this compound emerged as one of the most suitable of these dipeptides. nih.gov

The advantages observed in clinical nutrition were quickly recognized and adopted by the academic research community, particularly in the field of cell culture. evonik.com The same issues of glutamine instability and ammonia toxicity that plagued parenteral solutions were also limiting factors in maintaining healthy and productive cell lines for research and biopharmaceutical production. frontiersin.org Consequently, this compound became a standard supplement in many commercial cell culture media formulations. frontiersin.org The development of various chemical and enzymatic synthesis methods has further solidified its availability and use in research. acs.orgnih.govoup.com

Conceptual Framework: this compound as a Precursor Molecule

In a research context, this compound functions as a pro-drug or precursor molecule. It is not directly metabolized by cells in its dipeptide form but serves as a delivery vehicle for L-glutamine and L-alanine. wikipedia.orgcambridge.org

The process begins with the uptake of the intact dipeptide from the culture medium into the cell. researchgate.net This transport is facilitated by specific dipeptide transporters, a mechanism that is distinct from the transport systems for free amino acids. jbtr.or.krmdpi.com Once inside the cell, this compound is hydrolyzed by intracellular enzymes called peptidases. researchgate.netfrontiersin.org These enzymes cleave the peptide bond, releasing free L-glutamine and L-alanine, which then become available for the cell's metabolic needs. scielo.br

This system of uptake and subsequent cleavage offers a significant advantage: a slow and steady release of L-glutamine. wikipedia.org This controlled delivery prevents the rapid accumulation of glutamine in the cytoplasm and provides a sustained source for cellular processes, such as energy production, protein synthesis, and nucleotide synthesis, even in long-term cultures. wikipedia.orgnih.gov The co-released L-alanine can also be utilized by the cell, for instance, by being metabolized to pyruvate (B1213749). cambridge.org

Table 2: Summary of Key Research Findings on this compound

| Research Area | Key Finding | Observed Effect | Reference |

|---|---|---|---|

| CHO Cell Culture | Replacement of L-glutamine with this compound enhanced monoclonal antibody (MAb) production. | Increased MAb titer and reduced apoptosis. | nih.gov |

| Porcine Ex Vivo Lung Perfusion | Addition of this compound to the perfusate improved lung function. | Provided energy support, antioxidant, and cytoprotective effects. | nih.gov |

| Canine Parvoviral Enteritis Model | Oral supplementation with this compound demonstrated higher bioavailability than free L-glutamine. | Greater increase in plasma glutamine concentration. | jbtr.or.kr |

| Human Immune Cell Studies | This compound was shown to be rapidly cleared from plasma after intravenous administration, followed by an equimolar increase in the constituent amino acids. | Demonstrates effective in-vivo hydrolysis into L-alanine and L-glutamine. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(2-aminopropanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCMDXDYPOUFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865953 | |

| Record name | CERAPP_40037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Pathways and Metabolism of L Alanyl L Glutamine

Cellular Transport Mechanisms of Intact L-Alanyl-L-Glutamine (B1664493)

The initial and critical step in the metabolic utilization of this compound is its transport from the extracellular environment into the cell. This process is primarily mediated by specialized protein transporters that recognize and shuttle the intact dipeptide across the cell membrane.

Role of Peptide Transporters (e.g., SLC15A1) in Dipeptide Uptake

The transport of this compound into cells is predominantly carried out by peptide transporters, with a key player being the Solute Carrier Family 15 Member 1 (SLC15A1), also known as PepT1. nih.govgenecards.org SLC15A1 is a high-capacity, proton-coupled oligopeptide transporter found in the apical membrane of intestinal epithelial cells. genecards.orguniprot.orgabcam.com Its primary function is the absorption of dietary di- and tripeptides from the small intestine. uniprot.orgabcam.com

This transporter recognizes a broad range of di- and tripeptides, facilitating their entry into the cell. uniprot.org The process is electrogenic and relies on a proton gradient, where the influx of the peptide is coupled with the influx of protons. uniprot.orgabcam.com This mechanism allows for the efficient uptake of dipeptides like this compound, ensuring their availability for intracellular processes. nih.gov Beyond the intestine, other members of the SLC15 family, such as SLC15A2 (PepT2), SLC15A3, and SLC15A4, are expressed in various tissues, including the kidneys and immune cells, where they are involved in peptide transport across cellular and organellar membranes. researchgate.net

Comparative Analysis of Dipeptide vs. Free Amino Acid Transport Efficiency

The transport of dipeptides via transporters like SLC15A1 is considered more efficient than the transport of free amino acids. scielo.br This is because the body has a more effective transport mechanism for absorbing di- and tripeptides than for single amino acids. researchgate.net Studies have shown that the absorption of glutamine is enhanced when delivered as the dipeptide this compound compared to its free form. researchgate.net This increased efficiency is attributed to the high capacity of the PepT1 transporter system. mdpi.com

Ingestion of this compound leads to a higher and more sustained plasma glutamine concentration compared to the ingestion of free L-glutamine. researchgate.net This superior absorption profile ensures a greater availability of glutamine to various tissues. mdpi.com Research in weaned piglets demonstrated that the absorption rate of this compound was significantly greater than that of free glutamine. elewa.org This highlights the physiological advantage of dipeptide transport in delivering amino acids to the body.

| Parameter | This compound (Dipeptide) | Free L-Glutamine & L-Alanine | Reference |

|---|---|---|---|

| Transport Mechanism | Primarily via high-capacity peptide transporters (e.g., SLC15A1/PepT1) | Via various specific amino acid transporters | scielo.brresearchgate.net |

| Absorption Rate | Significantly faster | Slower | elewa.org |

| Plasma Glutamine Levels | Higher and more sustained peak concentration | Lower peak concentration | researchgate.netmdpi.com |

| Bioavailability | Enhanced | Limited by saturation of amino acid transporters | scielo.brresearchgate.net |

Intracellular Hydrolysis and Amino Acid Liberation

Once inside the cell, the intact this compound dipeptide does not directly participate in metabolic pathways. Instead, it undergoes a crucial hydrolysis step to release its constituent amino acids, L-alanine and L-glutamine.

Enzymatic Hydrolysis by Intracellular Peptidases

The breakdown of this compound is catalyzed by intracellular peptidases, also known as dipeptidases. researcher.life These enzymes are present in the cytoplasm and are responsible for cleaving the peptide bond between alanine (B10760859) and glutamine. researcher.life The human body is well-equipped with these enzymes to efficiently hydrolyze dipeptides. researchgate.net Research has shown that various cells, including Chinese hamster ovary (CHO) cells, can take up this compound and cleave it intracellularly. researchgate.net

The capacity for hydrolysis is significant, with studies on rat intestinal mucosa demonstrating a high hydrolytic capacity for this compound. researchgate.net This rapid intracellular cleavage ensures that the liberated amino acids are quickly made available for cellular use. researcher.life

Contribution to Intracellular Glutamine and Alanine Pools

Following hydrolysis, the liberated L-glutamine and L-alanine contribute directly to the intracellular pools of these respective amino acids. nih.gov This replenishment is a key benefit of this compound supplementation, as it effectively increases the availability of both amino acids for various metabolic functions. researchgate.net Studies have demonstrated that supplementation with this compound leads to higher intracellular concentrations of glutamine and glutamate (B1630785) in muscle tissue. researchgate.net This enriched intracellular environment supports a range of cellular processes that depend on these amino acids.

Downstream Metabolic Fates of Liberated Amino Acids

The liberated L-glutamine and L-alanine are versatile molecules that participate in a multitude of essential biochemical pathways, contributing to energy production, biosynthesis, and nitrogen transport.

Glutamine is a crucial nutrient for rapidly dividing cells and plays a central role in energy metabolism, nucleotide synthesis, and the production of the antioxidant glutathione (B108866). nhri.org.tw It can be converted to glutamate, which then enters the Krebs cycle as α-ketoglutarate to generate ATP. mdpi.com Glutamine also serves as a primary carrier of nitrogen between tissues, helping to detoxify ammonia (B1221849). libretexts.org

Alanine is also deeply integrated into central metabolism. It can be readily converted to pyruvate (B1213749) through a transamination reaction, providing a direct link to both glycolysis and the citric acid cycle. libretexts.org In muscle tissue, alanine plays a key role in the glucose-alanine cycle, a process that transports nitrogen from the muscle to the liver for conversion into urea (B33335). libretexts.org The liver can then use the carbon skeleton of alanine for gluconeogenesis, the synthesis of new glucose. nih.gov

The combined metabolic contributions of both glutamine and alanine underscore the significance of their efficient delivery via the this compound dipeptide. The presence of alanine can even spare glutamine from certain metabolic fates, allowing it to be utilized in more critical pathways. cambridge.orgscu.edu.au

| Amino Acid | Key Metabolic Roles | Primary End Products/Pathways | Reference |

|---|---|---|---|

| L-Glutamine | Energy substrate, nitrogen transport, nucleotide synthesis, antioxidant production | Glutamate, α-ketoglutarate (Krebs cycle), glutathione, ammonia | nhri.org.twmdpi.com |

| L-Alanine | Gluconeogenesis precursor, nitrogen transport (glucose-alanine cycle) | Pyruvate (glycolysis/Krebs cycle), glucose | libretexts.orgnih.gov |

Glutaminolysis and Energy Production Pathways

The catabolism of glutamine, known as glutaminolysis, is a pivotal process for cellular energy homeostasis, particularly in rapidly proliferating cells or states of metabolic stress. nih.govcambridge.org this compound acts as a primary vehicle for delivering glutamine to these pathways.

Anaplerosis of the Tricarboxylic Acid (TCA) Cycle

This compound is a significant contributor to the anaplerosis of the Tricarboxylic Acid (TCA) cycle, the process of replenishing cycle intermediates. ahajournals.orgnih.gov Once L-glutamine is released from the dipeptide, it is transported into the mitochondria and converted to glutamate and ammonia by the enzyme glutaminase (B10826351) (GLS). nih.govbosterbio.comnih.gov Subsequently, glutamate is converted to the TCA cycle intermediate α-ketoglutarate (alpha-ketoglutarate) by either glutamate dehydrogenase (GDH) or various aminotransferases. nih.govbosterbio.commdpi.commdpi.com

The entry of glutamine-derived α-ketoglutarate into the TCA cycle is crucial for maintaining the pool of intermediates, which can become depleted during active biosynthesis. ahajournals.orgnih.gov This replenishment supports sustained oxidative metabolism and ATP production. ahajournals.org Studies have shown that enhancing the availability of glutamine can lead to a greater expansion of the TCA cycle intermediate pool during periods of high energy demand. researchgate.net This anaplerotic function is vital for the metabolic reprogramming observed in many rapidly growing cells. nih.gov The alanine component of the dipeptide can also contribute to anaplerosis; it is readily metabolized via alanine aminotransferase to pyruvate, which can also enter the TCA cycle, while simultaneously producing glutamate from α-ketoglutarate. cambridge.org

Role in Cellular Energetic Processes

As a major source of carbon for the TCA cycle, glutamine derived from this compound plays a direct role in cellular energy production. sartorius.comthermofisher.com It is one of the most readily available amino acids for use as an energy source, especially when glucose levels are low or in cells where glucose metabolism is inefficient, such as under hypoxic conditions. sartorius.comsigmaaldrich.com The oxidation of α-ketoglutarate within the TCA cycle generates reducing equivalents (NADH and FADH2) that fuel the electron transport chain, leading to the synthesis of ATP. mdpi.comcellsignal.com For many rapidly dividing cell types, glutamine serves as a primary energy substrate, highlighting the importance of a stable delivery source like this compound. thermofisher.comsigmaaldrich.com

Table 1: Research Findings on this compound in Energy Production

| Research Focus | Finding | Significance | Source(s) |

|---|---|---|---|

| TCA Cycle Anaplerosis | L-glutamine from the dipeptide is converted to α-ketoglutarate, replenishing TCA cycle intermediates. | Essential for maintaining oxidative metabolism and ATP production, especially in catabolic states. | ahajournals.orgnih.govresearchgate.net |

| Alanine Contribution | The alanine component is converted to pyruvate, another key substrate for the TCA cycle. | Provides an additional anaplerotic pathway and spares glutamine for other functions. | cambridge.org |

| Cellular Energy Source | Glutamine is a major fuel for rapidly proliferating cells, particularly when glucose is limited. | Supports high energy demands for cell growth and division. | sartorius.comthermofisher.comsigmaaldrich.com |

| ATP Generation | Metabolism of glutamine-derived intermediates in the TCA cycle drives ATP synthesis. | Directly contributes to the cell's energy currency. | mdpi.comcellsignal.com |

Precursor for Biosynthetic Processes

Beyond its role in energy metabolism, the L-glutamine and L-alanine released from this compound are fundamental precursors for the synthesis of a wide array of essential macromolecules.

Nucleotide Synthesis (DNA/RNA)

Glutamine is an essential precursor for the biosynthesis of nucleic acids. google.com It acts as a critical nitrogen donor in the formation of both purine (B94841) and pyrimidine (B1678525) rings, the foundational components of DNA and RNA. mdpi.comthermofisher.comsigmaaldrich.com Specifically, the amide nitrogen of glutamine is utilized in multiple steps of the de novo synthesis pathways for nucleotides. sigmaaldrich.comcellsignal.com Given that rapidly dividing cells require a constant and substantial supply of nucleotides for DNA replication and transcription, a stable source of glutamine, as provided by this compound, is crucial to support these processes. nih.govthermofisher.com

Non-essential Amino Acid Synthesis

The components of this compound are readily incorporated into the body's pool of amino acids. Glutamate, produced from glutamine via glutaminase, is a central molecule in amino acid metabolism. thermofisher.comsigmaaldrich.com Through transamination reactions, the amino group from glutamate can be transferred to various α-keto acids, leading to the synthesis of other non-essential amino acids. thermofisher.commdpi.com For example, aspartate can be formed from the transamination of oxaloacetate using glutamate as the nitrogen donor. nih.govmdpi.com The L-alanine from the dipeptide itself is a non-essential amino acid and can be used directly or participate in transamination reactions. cambridge.org

Lipid Synthesis

Glutamine metabolism is also linked to the synthesis of lipids. mdpi.com Under certain cellular conditions, such as hypoxia or when mitochondrial function is altered, glutamine-derived α-ketoglutarate can undergo reductive carboxylation to form citrate (B86180). bosterbio.comcellsignal.com This citrate is then exported from the mitochondria to the cytosol, where it is cleaved by ATP citrate lyase to yield acetyl-CoA, the primary building block for fatty acid synthesis. mdpi.comcellsignal.com This pathway provides an alternative carbon source for lipogenesis, demonstrating the metabolic flexibility afforded by glutamine availability. mdpi.com

Table 2: Research Findings on this compound in Biosynthesis

| Biosynthetic Pathway | Role of this compound | Mechanism | Source(s) |

|---|---|---|---|

| Nucleotide Synthesis | Provides L-glutamine, a key precursor. | Glutamine donates nitrogen atoms for the de novo synthesis of purine and pyrimidine rings. | mdpi.comthermofisher.comsigmaaldrich.comgoogle.com |

| Non-essential Amino Acid Synthesis | Supplies L-glutamine and L-alanine. | Glutamate (from glutamine) acts as a nitrogen donor in transamination reactions to form other amino acids. | nih.govthermofisher.commdpi.com |

| Lipid Synthesis | Provides a carbon source via L-glutamine. | Glutamine-derived α-ketoglutarate can be converted to citrate, which is exported to the cytosol to produce acetyl-CoA for fatty acid synthesis. | mdpi.comcellsignal.com |

Glutathione (GSH) Synthesis and Redox Homeostasis

This compound plays a significant role in cellular redox balance, primarily through its contribution to the synthesis of glutathione (GSH), a major endogenous antioxidant. thermofisher.com Glutamine, released from the dipeptide, is a direct precursor for the synthesis of glutamate, one of the three amino acids required for GSH formation. mdpi.comhumankinetics.com This relationship is often referred to as the glutamine-glutathione (GLN-GSH) axis. researchgate.netcurtin.edu.au

Under conditions of metabolic stress, such as intense exercise or critical illness, the demand for glutamine increases, in part to support antioxidant defenses. cambridge.org Studies in both animal models and humans have demonstrated that supplementation with this compound can enhance tissue glutamine availability, leading to increased GSH stores and an improved redox state. cambridge.org For instance, research in rats subjected to high-intensity resistance exercise showed that supplementation with this compound increased plasma and muscle levels of glutamine, which was associated with a reduction in the ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH), indicating a more favorable redox environment. researchgate.netcurtin.edu.au This enhancement of the antioxidant capacity helps to mitigate cellular damage from reactive oxygen and nitrogen species. humankinetics.com

The alanine component of the dipeptide also contributes to redox homeostasis. L-alanine can be metabolized to pyruvate, which in turn can lead to the production of glutamate, further supporting GSH synthesis. cambridge.org This sparing effect on glutamine allows it to be utilized more effectively by tissues with high demand during periods of stress. humankinetics.comcambridge.org

Table 1: Effect of this compound on Glutathione-Related Markers in Rats

| Marker | Control Group (High-Intensity Exercise) | This compound Supplemented Group | Reference |

| Muscle Glutamine Levels | Reduced | Increased | researchgate.net |

| GSSG/GSH Ratio | Increased | Reduced | researchgate.netcurtin.edu.au |

| Plasma Glutamine | --- | Increased | researchgate.netcurtin.edu.au |

Ammonia Metabolism and Detoxification Pathways

This compound is intricately involved in the body's mechanisms for managing ammonia, a potentially toxic byproduct of amino acid metabolism. nih.gov

Both glutamine and alanine, the constituent amino acids of this compound, serve as primary non-toxic carriers of ammonia in the bloodstream. mdpi.comnih.govmdpi.com Skeletal muscle, a major site of amino acid catabolism, releases nitrogen primarily in the form of glutamine and alanine. nih.gov This allows for the safe transport of ammonia from peripheral tissues, such as muscle, to the liver and kidneys for detoxification and excretion. mdpi.comnih.govmdpi.com The use of this compound as a supplement can therefore support this natural transport system, preventing the accumulation of ammonia in tissues where it can exert toxic effects. mdpi.commdpi.com

In the liver, glutamine plays a crucial role in the detoxification of ammonia via the urea cycle. nih.govkarger.com The uptake of glutamine by hepatocytes regulates the activity of this cycle. nih.gov Additionally, in perivenous hepatocytes, glutamine synthetase facilitates the detoxification of ammonia by converting it to glutamine. mdpi.comnih.gov This process is particularly important for managing ammonia that bypasses the urea cycle. karger.com

This compound, by providing a readily available source of glutamine, supports these hepatic ammonia detoxification pathways. karger.com This is especially relevant in catabolic states where ammonia production is elevated. mdpi.com Furthermore, in the kidneys, glutamine metabolism is essential for acid-base balance, a process that involves the excretion of ammonia as ammonium (B1175870) ions. nhri.org.tw

The stable nature of this compound is also advantageous in this context, as the spontaneous breakdown of free L-glutamine in aqueous solutions can lead to the formation of ammonia, a problem that is mitigated by the use of the dipeptide form. thermofisher.comhimedialabs.comcarlroth.com

Role as a Non-Toxic Ammonia Transporter

Influence on Protein Synthesis Pathways

This compound has been shown to influence protein metabolism, with research suggesting a role in promoting protein synthesis and inhibiting protein degradation. google.comscielo.br Glutamine itself is considered to have a positive effect on protein balance by potentially decreasing muscle proteolysis. ahajournals.orgnih.gov

Studies have indicated that this compound supplementation can impact signaling pathways involved in muscle protein metabolism. For example, research on rats following acute resistance exercise demonstrated that administration of this compound did not significantly affect proteins that activate protein synthesis but did inhibit signaling proteins that activate protein degradation. researchgate.net Another study in rats showed that supplementation with the dipeptide improved intramuscular protein content, suggesting an enhancement of the anabolic effect induced by progressive resistance exercise. scielo.br

The mechanisms by which glutamine and, by extension, this compound, may influence protein synthesis are multifaceted. They are thought to involve the modulation of various signaling kinases related to cell growth and survival. mdpi.com Glutamine is a key substrate for the synthesis of proteins and nucleotides, which are essential for cell growth and division. thermofisher.com

Table 2: Research Findings on this compound and Protein Synthesis

| Study Focus | Key Finding | Reference |

| Acute Resistance Exercise in Rats | Inhibited signaling proteins for protein degradation. | researchgate.net |

| Progressive Resistance Exercise in Rats | Improved intramuscular protein content. | scielo.br |

| General Role of Glutamine | Supports protein synthesis and regulates immune and antioxidant responses. | mdpi.com |

Interplay with Other Amino Acid Homeostasis

The administration of this compound can influence the plasma concentrations and balance of other amino acids. Upon hydrolysis, it directly increases the plasma levels of both alanine and glutamine. nih.gov

Research in trauma patients has shown that supplementation with this compound led to a significant increase in the plasma concentrations of alanine and glutamine. nih.gov Interestingly, this study also observed an increase in plasma citrulline levels, suggesting a broader impact on amino acid metabolism. nih.gov

The interplay is complex, as amino acids can compete for transport systems. For instance, excess glutamine can potentially affect the absorption of other amino acids that share the same transporters. mdpi.com Conversely, the provision of alanine from the dipeptide may have a sparing effect on other amino acids that would otherwise be used for gluconeogenesis. cambridge.org

Furthermore, glutamine metabolism is interconnected with that of branched-chain amino acids (BCAAs). The synthesis of glutamine in muscle utilizes glutamate, the production of which can be linked to the transamination of BCAAs. cas.cz Therefore, changes in glutamine availability can indirectly influence BCAA homeostasis. Studies have also shown that glutamine supplementation can affect the serum levels of a wide range of amino acids, including tryptophan, phenylalanine, and arginine, in certain conditions. plos.org

Cellular and Molecular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

L-alanyl-l-glutamine (B1664493) exerts its physiological effects by engaging with and modulating critical intracellular signaling networks. These pathways are central to the regulation of fundamental cellular processes, including growth, proliferation, protein metabolism, and survival. The dipeptide primarily influences the mammalian target of rapamycin (B549165) (mTOR) and mitogen-activated protein kinase (MAPK) signaling cascades, which are key hubs for integrating nutrient availability with cellular responses.

This compound, along with its constituent amino acid L-glutamine, is a significant activator of the mTOR signaling pathway, a master regulator of cell growth and metabolism. nih.govphysiology.orgphysiology.org Studies have demonstrated that providing this compound or L-glutamine to cells, particularly intestinal epithelial cells, leads to the phosphorylation and activation of mTOR and its downstream effectors. nih.govucdavis.edu Research using murine intestinal enteroids showed that both L-glutamine and this compound activate the mTOR signaling proteins p70 ribosomal protein S6 kinase (p70S6K) and ribosomal protein S6. nih.gov Conversely, glutamine deprivation has been shown to inactivate the mTOR signaling pathway. d-nb.inforesearchgate.net This activation is crucial for translating nutritional signals into metabolic actions, such as cell proliferation and protein synthesis. nih.govmdpi.com

The activation of mTOR by this compound is directly linked to the promotion of cellular proliferation and growth. mdpi.comfoodandnutritionresearch.net In murine models, this compound protects against undernutrition-associated decreases in intestinal crypt numbers and promotes the expansion of jejunal enteroid crypt domains. nih.govphysiology.org mTOR plays a critical role in cell cycle progression, and its activation by this compound facilitates this process, leading to increased enterocyte proliferation. nih.govphysiology.orgnih.gov Studies on porcine intestinal epithelial cells (IPEC-J2) have shown that this compound effectively supports cell proliferation, comparable to free L-glutamine. ucdavis.edu

Table 1: Research Findings on this compound and mTOR-Mediated Cell Proliferation

| Model System | Key Findings | Reference |

|---|---|---|

| Murine Enteroids | This compound promotes crypt expansion and proliferation. | nih.govfoodandnutritionresearch.net |

| Undernourished Mice | Oral this compound protects against jejunal crypt depletion. | nih.govphysiology.org |

| Porcine Intestinal Epithelial Cells (IPEC-J2) | This compound treatment showed no difference in proliferation compared to free L-glutamine. | ucdavis.edu |

| Porcine Intestinal Epithelial Cells (IPEC-1) | Glutamine supplementation promotes cell proliferation by activating the mTOR pathway. | d-nb.info |

The mTOR pathway is a central regulator of protein synthesis, and its activation by this compound directly enhances this process. nih.govmdpi.com mTOR activation leads to the phosphorylation of key downstream targets, including p70S6K and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which unleashes the protein synthesis machinery. nih.govphysiology.org In a study on porcine enterocytes, this compound treatment stimulated the phosphorylation of S6K1 and 4EBP1, indicating an upregulation of protein synthesis pathways. ucdavis.edu The protein synthesis rates in cells treated with this compound were significantly higher than in cells treated with glycyl-glutamine and were comparable to those treated with free L-glutamine. ucdavis.edu This mechanism is vital for maintaining intestinal integrity and supporting the growth of rapidly dividing cells. mdpi.com

Table 2: Effect of this compound on mTOR Downstream Targets and Protein Synthesis

| Model System | Key Downstream Targets Activated | Effect on Protein Metabolism | Reference |

|---|---|---|---|

| Porcine Intestinal Epithelial Cells (IPEC-J2) | p70S6K, 4EBP1 | Increased protein synthesis, decreased protein degradation. | ucdavis.edu |

| Rat Skeletal Muscle | Akt-mTOR, p-RPS6 | Associated with activation of protein synthesis signaling. | mdpi.com |

| General | mTOR pathway | Upregulation improves protein synthesis. | mdpi.com |

This compound, through its delivery of L-glutamine, also engages the mitogen-activated protein kinase (MAPK) signaling pathways. These pathways, including the extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK), are critical for transducing extracellular stimuli into cellular responses like proliferation and survival. nih.govmdpi.com Studies have shown that glutamine is necessary for the activation of multiple MAPKs in intestinal cells. nih.govunc.edu In porcine intestinal epithelial cells, glutamine supplementation was found to increase the phosphorylation of ERK1/2, while glutamine deprivation led to the inactivation of MAPK/ERK signaling. d-nb.inforesearchgate.net

The MAPK pathways are fundamental to the regulation of cell proliferation, and their activation by L-glutamine is a key mechanism for its mitogenic effects. nih.govnih.gov Research in rat intestinal mucosal cell lines demonstrated that L-glutamine stimulates cell proliferation by activating ERK1/2 and JNK. nih.govmdpi.comunc.edu This activation potentiates the effects of growth factors on cell proliferation and tissue repair. nih.gov The proliferative effect of L-glutamine is partially inhibited by blocking ERK signaling, highlighting the importance of this specific MAPK pathway. unc.edu

Table 3: Research Findings on this compound/L-Glutamine and MAPK-Mediated Cell Proliferation

| Model System | MAPK Pathway Activated | Observed Effect | Reference |

|---|---|---|---|

| Rat Intestinal Mucosal Cells (IEC-6) | ERK1/2, JNK1/2 | Required for intestinal cell proliferation. | nih.govmdpi.comunc.edu |

| Porcine Intestinal Epithelial Cells (IPEC-1) | MAPK/ERK | Supplementation with glutamine promotes cell proliferation. | d-nb.info |

| Immune Cells | ERK, JNK | Activation leads to transcription of cell proliferation-related genes. | nih.gov |

Beyond proliferation, MAPK pathways play a crucial role in promoting cell survival, and this compound contributes to this effect. mdpi.comnih.gov this compound has been shown to prevent oxidant- or endotoxin-induced death of neonatal enterocytes. nih.govmdpi.com Glutamine can also modulate cell survival under stress conditions by regulating the p38 MAP kinase pathway, preventing apoptosis. redalyc.org This protective effect is essential for maintaining tissue homeostasis, particularly in the gut, where epithelial cells are constantly exposed to various stressors. mdpi.com

Role in Cellular Proliferation

Regulation of Nuclear Factor-κB (NF-κB) Pathway

This compound has been shown to modulate the Nuclear Factor-κB (NF-κB) signaling pathway, a central regulator of inflammatory and immune responses. mdpi.comd-nb.info The activation of NF-κB is a critical step in the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins. mdpi.comspandidos-publications.com Research indicates that this compound can suppress the activation of the NF-κB pathway, thereby mitigating inflammatory processes. mdpi.commdpi.com This suppressive action is often associated with the upregulation of heat shock proteins (HSPs), which can interfere with the NF-κB signaling cascade. mdpi.comcambridge.org

The regulatory effect of this compound on the NF-κB pathway leads to a significant attenuation of inflammatory responses across various tissues. Studies have demonstrated that supplementation with this compound can decrease the activation of NF-κB p65, a key subunit of the NF-κB complex. cambridge.orgcambridge.org In a model of resistance exercise-induced muscle damage, this compound supplementation was found to reduce NF-κB p65 activation in skeletal muscle by approximately 30% compared to controls, which was consistent with increased levels of HSP70. cambridge.orgnih.gov This reduction in NF-κB activity leads to a decreased production of pro-inflammatory cytokines. spandidos-publications.comnih.gov

For instance, in models of lipopolysaccharide (LPS)-induced acute lung injury and liver injury, pretreatment with this compound significantly inhibited the release of inflammatory mediators such as TNF-α, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). spandidos-publications.comnih.govmdpi.com This anti-inflammatory effect is linked to the suppression of NF-κB activity, preventing the downstream cascade that results in tissue damage. spandidos-publications.commdpi.com In gerbils with brain ischemia-reperfusion injury, this compound pretreatment also reduced the expression of proinflammatory factors, including TNF-α, IL-6, and NF-κB. nih.gov

Table 1: Effect of this compound on NF-κB Pathway and Inflammatory Markers

| Model/Condition | Key Findings | Observed Effects | Reference |

|---|---|---|---|

| Resistance Exercise in Rats | Supplementation reduced NF-κB p65 activation in skeletal muscle. | ~30% reduction in NF-κB p65 activation; Increased HSP70 levels. | cambridge.org, nih.gov |

| LPS-Induced Acute Lung Injury in Rats | Pretreatment attenuated the release of pro-inflammatory cytokines. | Decreased plasma concentrations of IL-8, TNF-α, and IL-1β. | spandidos-publications.com |

| LPS-Induced Liver Injury in Mice | Treatment inhibited the production of proinflammatory factors in the liver. | Reduced expression of IL-6, TNF-α, and RANTES. | nih.gov, mdpi.com |

| Brain Ischemia-Reperfusion in Gerbils | Pretreatment reduced the expression of proinflammatory factors. | Decreased expression of TNF-α, IL-6, and NF-κB. | nih.gov |

| Intestinal Inflammation Models | Dietary supplementation inhibited the NF-κB signaling pathway. | Down-regulated expression of MyD88 and NF-κB genes. | mdpi.com |

Modulation of JAK2/STAT3 Signaling

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is a critical signaling cascade involved in cellular survival, proliferation, and differentiation. This compound has been identified as a modulator of this pathway, particularly in the context of cellular protection against injury. nih.govnih.gov Research has shown that this compound can activate the JAK2/STAT3 pathway, leading to the upregulation of downstream protective proteins. nih.govnih.gov

The activation of the JAK2/STAT3 pathway by this compound has significant implications for cytoprotection, especially in tissues subjected to ischemia-reperfusion injury (IRI). nih.govnih.gov In a rat model of myocardial IRI, administration of N(2)-L-alanyl-L-glutamine (NLAG) was shown to attenuate myocardial injury by activating this pathway. nih.govnih.gov Compared to the IRI group, the NLAG-treated group exhibited significantly increased protein expression of JAK2, phosphorylated JAK2 (p-JAK2), STAT3, and phosphorylated STAT3 (p-STAT3). nih.gov

This activation of JAK2/STAT3 signaling contributes to cellular protection by modulating the expression of apoptosis-related proteins. nih.gov The study on myocardial IRI demonstrated that this compound treatment led to a significant increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and Caspase-3. nih.govnih.gov By promoting this pro-survival signaling, this compound helps to reduce apoptosis and mitigate tissue damage induced by oxidative stress. nih.govnih.gov

Table 2: Modulation of JAK2/STAT3 Signaling by this compound in Myocardial Ischemia-Reperfusion Injury

| Protein | Effect of this compound Treatment (vs. IRI Group) | Downstream Effect | Reference |

|---|---|---|---|

| JAK2 | Significantly Increased | Activation of the signaling pathway | nih.gov, nih.gov |

| p-JAK2 | Significantly Increased | Activation of the signaling pathway | nih.gov |

| STAT3 | Significantly Increased | Activation of the signaling pathway | nih.gov, nih.gov |

| p-STAT3 | Significantly Increased | Activation of the signaling pathway | nih.gov |

| Bcl-2 (Anti-apoptotic) | Significantly Increased | Inhibition of apoptosis | nih.gov, nih.gov |

| Bax (Pro-apoptotic) | Significantly Decreased | Inhibition of apoptosis | nih.gov, nih.gov |

| Caspase-3 (Pro-apoptotic) | Significantly Decreased | Inhibition of apoptosis | nih.gov |

Influence on Sirtuin 1/HUR (SIRT1/HUR) Signaling

This compound also exerts its protective effects by influencing the Sirtuin 1/HUR (SIRT1/HUR) signaling pathway. nih.govbioscientifica.com SIRT1, a histone deacetylase, and HuR (ELAVL1), an RNA-binding protein, are involved in regulating cellular responses to stress, including oxidative stress and inflammation. nih.govhumankinetics.com this compound has been shown to protect the levels of SIRT1 and HuR in cells challenged with inflammatory mediators, suggesting a role in maintaining cellular homeostasis. nih.govbioscientifica.comcurtin.edu.au

The influence of this compound on SIRT1/HUR signaling is particularly relevant to its contribution to antioxidant defense. In a study using pancreatic β-cells exposed to inflammatory mediators, this compound treatment helped restore the levels of SIRT1 and HuR, which were compromised by the inflammatory challenge. nih.govbioscientifica.comresearchgate.net This protective effect was associated with the restoration of the glutamine-glutathione (GSH) axis and increased levels of HSP70. nih.govcurtin.edu.au Glutathione (B108866) is a major intracellular antioxidant, and by supporting its synthesis, this compound enhances the cell's capacity to neutralize reactive oxygen species. nih.gov The maintenance of SIRT1/HUR signaling, therefore, appears to be a key mechanism through which this compound provides antioxidant and cytoprotective benefits, particularly under conditions of inflammatory stress. nih.govbioscientifica.com

Cellular Stress Response and Cytoprotective Effects

This compound demonstrates significant cytoprotective effects by modulating the cellular stress response. A key mechanism is the induction of heat shock proteins (HSPs), particularly the 70-kDa family (HSP70). cambridge.orgnih.gov HSPs act as molecular chaperones, maintaining cellular homeostasis and protecting against injury and cell death under various stress conditions. cambridge.orgcabidigitallibrary.org Supplementation with this compound has been shown to increase HSP70 levels in both skeletal muscle and peripheral blood mononuclear cells. cambridge.orgnih.gov This increase in HSP70 is associated with the attenuation of muscle damage and inflammation. cambridge.orgcambridge.org The cytoprotective action is also linked to its ability to bolster antioxidant defenses, primarily by serving as a precursor for glutathione (GSH) synthesis, which is crucial for mitigating oxidative stress. nih.govnih.gov

Induction and Regulation of Heat Shock Proteins (HSP)

This compound is a significant modulator of the heat shock protein (HSP) response, a critical mechanism for maintaining cellular integrity and promoting resistance to various stressors. d-nb.infocabidigitallibrary.org Glutamine availability is essential for an optimal HSP response. cambridge.org The dipeptide enhances the expression of HSPs, particularly the 70-kDa family (HSP70), which are known as "stress response proteins". d-nb.infocambridge.org This induction is mediated, in part, through the hexosamine biosynthetic pathway. d-nb.infocabidigitallibrary.org Glutamine can increase the activation of Heat Shock Factor 1 (HSF-1), the primary transcription factor for HSP70, through O-linked glycosylation and phosphorylation, leading to its translocation to the nucleus and subsequent expression of HSP70 genes. cambridge.orgscielo.br

Studies in rats have demonstrated that supplementation with this compound increases the expression of HSP70 in muscle tissue, which is associated with improved redox status and reduced markers of muscle damage. scu.edu.aualanrevista.org Prophylactic inhalation of this compound has also been shown to enhance pulmonary HSP72 (an inducible form of HSP70), attenuating lung injury in experimental models. caymanchem.comnih.gov

Role in Cellular Homeostasis Maintenance

The induction of HSPs by this compound plays a pivotal role in maintaining cellular homeostasis, especially under conditions of stress. d-nb.infocabidigitallibrary.org HSPs act as molecular chaperones, assisting in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and preventing protein aggregation. mdpi.com By ensuring protein quality control, this compound helps to preserve normal cellular function.

In the context of intestinal health, this compound has been shown to promote intestinal epithelial homeostasis. nih.govnih.gov It is considered a conditionally essential nutrient for maintaining gut integrity during catabolic states. nih.govnih.gov This is partly due to its ability to fuel rapidly dividing cells like enterocytes and support the structural integrity of the intestinal mucosa. thermofisher.com

Enhancement of Cell Resistance to Injury and Death

The upregulation of HSPs by this compound is a key factor in enhancing the resistance of cells to injury and death. d-nb.infocabidigitallibrary.org HSP70, in particular, has cytoprotective effects against various stressors, including oxidative stress, thermal stress, and inflammation. cambridge.orgscielo.br By stabilizing proteins and preventing apoptosis, HSPs help cells survive conditions that would otherwise be lethal.

Research has shown that this compound supplementation can protect against cell death in various models. For instance, in a murine model of weanling undernutrition, the dipeptide improved intestinal epithelial proliferation and reduced apoptosis. nih.gov Similarly, in cultured intestinal epithelial cells, this compound was found to increase proliferation and decrease apoptosis. nih.gov

Anti-Apoptotic Mechanisms

This compound exhibits significant anti-apoptotic properties, contributing to its protective effects on cells and tissues. caymanchem.comspandidos-publications.com It can reduce apoptosis in various cell types, including antibody-producing CHO cells and intestinal epithelial cells. caymanchem.comnih.govtoku-e.com This anti-apoptotic function is crucial in mitigating tissue damage in conditions like ischemia-reperfusion injury and sepsis. spandidos-publications.com

One of the proposed mechanisms for its anti-apoptotic effect is the reduction of ammonia (B1221849) production in cell cultures. toku-e.com Ammonia can be toxic to cells and impede their growth and productivity. toku-e.com this compound, being a more stable source of glutamine, leads to lower ammonia accumulation. toku-e.com Furthermore, its role in enhancing HSP expression contributes to its anti-apoptotic capacity, as HSPs can interfere with the apoptotic cascade. mdpi.com

Influence on Caspase Activity

A key aspect of this compound's anti-apoptotic action is its ability to modulate the activity of caspases, a family of proteases that are central executioners of apoptosis. Studies have shown that this compound can inhibit the activation of specific caspases.

For example, in a model of Clostridium difficile toxin A-induced apoptosis in intestinal epithelial cells, this compound significantly reduced apoptosis by inhibiting the activation of caspase-8. asm.org Another study on myocardial ischemia-reperfusion injury demonstrated that the dipeptide significantly decreased the expression of cleaved caspase-3, a key downstream effector caspase. spandidos-publications.comnih.gov Similarly, in a model of acute liver injury, this compound administration led to a marked reduction in cleaved caspase-3 protein levels in the liver. nih.govmdpi.com

Antioxidant Properties through Glutathione (GSH) System Augmentation

This compound possesses antioxidant properties, primarily by augmenting the glutathione (GSH) system. practo.comapollopharmacy.in Glutathione, a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine, is a major intracellular antioxidant. mdpi.com Glutamine, provided by the dipeptide, is a precursor for glutamate and is therefore essential for GSH synthesis. mdpi.comthermofisher.com

By enhancing the availability of glutamine, this compound supports the de novo synthesis of GSH, thereby improving the cell's capacity to neutralize reactive oxygen species (ROS) and maintain redox balance. scu.edu.authermofisher.com This is particularly important in conditions of oxidative stress, where GSH levels can become depleted. mdpi.com Studies have shown that supplementation with this compound increases GSH content in muscle tissue of trained rats and enhances GSH production in a lung cell culture model. scu.edu.aunih.gov

Attenuation of Pro-Inflammatory Cytokine Production

This compound has been shown to attenuate the production of pro-inflammatory cytokines, playing a role in modulating inflammatory responses. caringsunshine.commedchemexpress.com This anti-inflammatory effect has been observed in various preclinical and clinical settings. caringsunshine.com

The dipeptide can reduce the expression of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). mdpi.comcaringsunshine.comspandidos-publications.com This effect is often linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. d-nb.infocambridge.org The induction of HSP70 by this compound also contributes to its anti-inflammatory properties, as HSP70 can block the activation of the NF-κB pathway. cambridge.org

Research has demonstrated these anti-inflammatory effects in various contexts. For instance, in a rat model of resistance exercise, this compound supplementation attenuated the increase in plasma levels of TNF-α and IL-1β. cambridge.orgnih.gov In a model of lipopolysaccharide-induced acute lung injury, pretreatment with the dipeptide was associated with attenuated release of pro-inflammatory cytokines. spandidos-publications.com Furthermore, in a study on myocardial ischemia-reperfusion injury, this compound effectively inhibited the increase in plasma levels of IL-1β, IL-6, and TNF-α. spandidos-publications.com However, it is worth noting that in a study on children undergoing palatoplasty, this compound pretreatment did not suppress the postoperative increase in IL-6, although it did reduce C-reactive protein levels. scielo.brscielo.br

Table 1: Effects of this compound on Pro-Inflammatory Cytokines in Different Models

| Model | Cytokine(s) Affected | Observed Effect | Reference(s) |

|---|---|---|---|

| Resistance Exercise in Rats | TNF-α, IL-1β | Attenuated increase | cambridge.org, nih.gov |

| Lipopolysaccharide-Induced Acute Lung Injury | Pro-inflammatory cytokines | Attenuated release | spandidos-publications.com |

| Myocardial Ischemia-Reperfusion Injury | IL-1β, IL-6, TNF-α | Inhibited increase | spandidos-publications.com |

| Lipopolysaccharide-Induced Acute Liver Injury | TNF-α, IL-6 | Downregulated expression | mdpi.com |

| Children Undergoing Palatoplasty | IL-6 | No suppression of increase | scielo.br, scielo.br |

| LPS-stimulated RAW264.7 macrophages | TNF-α, IL-6 | Reduced expression | mdpi.com, nih.gov |

Suppression of Hypoxia-Mediated Fibrotic Processes

Hypoxia, or a state of low oxygen tension, is a significant driver of pathological fibrosis in various tissues. nih.govresearchgate.net It initiates a cascade of cellular responses that promote the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. researchgate.net The dipeptide this compound has been shown to effectively counteract these hypoxia-driven fibrotic processes by modulating key signaling pathways and cellular activities. researchgate.netnih.gov Research, particularly in models of postoperative adhesions and peritoneal fibrosis, demonstrates that this compound can suppress the expression of critical profibrotic and hypoxic markers. nih.govnih.govfrontiersin.org

Studies have demonstrated that this compound interferes with the central regulator of the cellular response to hypoxia, Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.govresearchgate.netfrontiersin.org In response to hypoxic conditions, levels of HIF-1α typically increase, which in turn stimulates the expression of profibrotic genes, including those for various collagens. nih.govnih.gov this compound treatment has been found to significantly suppress the hypoxia-induced upregulation of both HIF-1α and Type I collagen in a dose-dependent manner. nih.gov This effect has been observed in primary cultures of human normal peritoneal fibroblasts (NPF) under both continuous and episodic hypoxic conditions. nih.gov For instance, in NPF subjected to continuous hypoxia (2% O2), this compound attenuated the levels of these adhesion phenotype markers. nih.govwayne.edu

The anti-fibrotic effects of this compound extend to different cell types and models of fibrosis. nih.gov In an in vitro model of neural fibrosis using primary fibroblasts from rat sciatic nerves, this compound significantly reduced markers associated with the cellular response to hypoxia, particularly HIF-1 signaling. researchgate.netnih.gov It also diminished the expression of pro-fibrotic and cell-adhesion-inducing factors under both chronic and episodic hypoxia. researchgate.netnih.gov

The mechanism also involves the modulation of key signaling pathways beyond HIF-1α. Hypoxia is known to up-regulate the Transforming Growth Factor-β1 (TGF-β1)/Smad signaling pathway, a central pathway in fibrosis. researchgate.net this compound has been shown to modulate several pro-fibrotic factors and their associated pathways. researchgate.netnih.gov Furthermore, it has been found to inhibit the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics and contribute to fibrosis. nih.gov In a mouse model of asthma, this compound inhibited EMT in airway epithelial cells. nih.gov In the context of peritoneal dialysis, where hypoxia contributes to peritoneal fibrosis, the addition of this compound to dialysis solutions has been shown to ameliorate fibrosis, partly by attenuating IL-17 dependent pathways. nih.govnih.gov

Detailed Research Findings

In vitro studies provide specific data on the dose-dependent efficacy of this compound in suppressing fibrotic markers. In one study, human normal peritoneal fibroblasts were exposed to continuous or episodic hypoxia and treated with varying concentrations of the dipeptide.

Table 1: Effect of this compound on Hypoxia-Induced Markers in Human Peritoneal Fibroblasts

This table summarizes the findings from a study on human normal peritoneal fibroblasts (NPF) under hypoxic conditions (2% O₂). The data shows a dose-dependent suppression of key fibrotic markers by this compound.

| Marker | Condition | This compound Concentration | Outcome | Citation |

| HIF-1α | Continuous Hypoxia | 1, 2, or 10 mM | Dose-dependent suppression | nih.gov |

| Type I Collagen | Continuous Hypoxia | 1, 2, or 10 mM | Dose-dependent suppression | nih.gov |

| HIF-1α | Episodic Hypoxia | 1, 2, or 10 mM | Suppression for up to 24 hours (all doses) and 48 hours (10 mM) | nih.gov |

| Type I Collagen | Episodic Hypoxia | 1, 2, or 10 mM | Suppression for up to 24 hours (all doses) and 48 hours (10 mM) | nih.gov |

Similar effects were observed in studies using rat perineurial fibroblasts, highlighting the potential of this compound as an anti-fibrotic agent in the context of neural fibrosis. nih.gov

Table 2: Effect of this compound on Hypoxia-Induced Markers in Rat Perineurial Fibroblasts

This table outlines the results from an in vitro model of neural fibrosis using rat sciatic nerve fibroblasts exposed to chronic or episodic hypoxia.

| Marker Category | This compound Concentration | Outcome | Citation |

| Hypoxic Markers (HIF-1 signaling) | 1, 10, or 100 mM | Significant reduction | researchgate.netnih.gov |

| Pro-fibrotic Factors | 1, 10, or 100 mM | Significant reduction | researchgate.netnih.gov |

| Cell-Adhesion-Inducing Factors | 1, 10, or 100 mM | Significant reduction | researchgate.netnih.gov |

Phospho-proteomic profiling further confirmed that this compound modulates several pro-fibrotic factors and their associated pathways, reinforcing its mechanism of action in suppressing hypoxia-driven tissue fibrosis. researchgate.netnih.gov

Investigative Studies in Model Systems

In Vitro Cellular Models

In the realm of biopharmaceutical production, L-alanyl-L-glutamine (B1664493) has demonstrated its utility in improving the manufacturing of therapeutic proteins, such as monoclonal antibodies, and viral vectors. toku-e.comevonik.com Studies involving Chinese Hamster Ovary (CHO) cells, a common cell line for producing biopharmaceuticals, have shown that the addition of this compound can enhance monoclonal antibody production and reduce apoptosis. toku-e.comcaymanchem.com This improved stability and reduced ammonia (B1221849) formation contribute to higher antibody titers and more efficient production processes. evonik.com The compound is also integral to various culture media formulations, including DMEM and those used for hybridoma cells, to support robust cell growth. khimexpert.compri-cella.comelabscience.comsigmaaldrich.com

Table 1: Effects of this compound in Mammalian Cell Culture

| Cell Line/System | Observation | Outcome | Reference |

|---|---|---|---|

| Antibody-producing CHO cells | Addition of 50 mM this compound | Promoted antibody production and reduced apoptosis | toku-e.comcaymanchem.com |

| General mammalian cell culture | Substitution for L-glutamine | Reduced ammonia production, decreased apoptosis | toku-e.comevonik.com |

In the context of in vitro embryonic development, this compound is employed as a stabilized alternative to L-glutamine in culture media. elsevier.esoup.com The spontaneous degradation of L-glutamine can lead to the accumulation of ammonium (B1175870), which is toxic to developing embryos and can impair their viability. oup.comcambridge.org By using this compound, the build-up of ammonium in the culture medium is significantly reduced, creating a more favorable environment for embryo development. elsevier.esoup.com

While some studies in mouse embryos have suggested that another dipeptide, glycyl-L-glutamine, might be a better choice for stimulating development, research in human in vitro fertilization (IVF) has indicated superior outcomes with media containing this compound. cambridge.orgnih.gov This highlights potential species-specific differences in the optimal dipeptide for embryo culture. The use of this compound is a common practice in modern human embryo culture media to prevent the negative effects of ammonium accumulation. oup.comoup.com

Table 2: this compound in In Vitro Embryo Culture

| Model System | Key Finding | Implication | Reference |

|---|---|---|---|

| Human Embryos | Use in culture media | Reduces ammonium accumulation, improving embryo viability | elsevier.esoup.comoup.com |

| Mouse Embryos | Comparison with glycyl-L-glutamine | Glycyl-L-glutamine showed some superior effects on development | nih.gov |

This compound plays a crucial role in maintaining the health and function of the intestinal epithelium. It serves as an important energy source for the rapidly dividing intestinal epithelial cells. mdpi.comthermofisher.com In vitro studies using murine enteroids, which are three-dimensional structures that mimic the intestinal crypt-villus architecture, have demonstrated that both L-glutamine and this compound are necessary for their maximal expansion. physiology.orgnih.gov

Deprivation of glutamine leads to the atrophy of these crypt-like domains and a decrease in epithelial proliferation. nih.govmdpi.com However, reintroducing this compound can rescue this proliferation and promote the regeneration of the crypts. nih.govnih.govfoodandnutritionresearch.net This effect is partly mediated through the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is critical for cell growth and protein synthesis. physiology.orgnih.gov Furthermore, in models of weanling undernutrition, this compound has been shown to promote intestinal epithelial cell homeostasis by increasing proliferation and reducing apoptosis in mouse small intestinal epithelial cells. nih.gov

Table 3: Impact of this compound on Intestinal Epithelial Cells

| Model System | Key Finding | Mechanism/Outcome | Reference |

|---|---|---|---|

| Murine Enteroids | Required for maximal expansion | Promotes crypt expansion and rescues proliferation after deprivation | physiology.orgnih.gov |

| Murine Enteroids | Replenishment after deprivation | Activates mTOR signaling pathways | physiology.orgnih.gov |

| Mouse Small Intestinal Epithelial Cells | Supplementation in undernutrition model | Increased proliferation and reduced apoptosis | nih.gov |

This compound exhibits significant immunomodulatory effects on various immune cells. In vitro studies have shown that it can enhance the proliferation of T-lymphocytes when stimulated with mitogens and alloantigens in a dose-dependent manner. researchgate.netnih.govsigmaaldrich.com The maximal stimulatory effect is often observed at a concentration of 2 mmol/L. researchgate.netnih.gov This enhanced proliferation is partly attributed to an increase in the production of cytokines. researchgate.netnih.govsigmaaldrich.com

In macrophages, this compound has been shown to have direct anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, the dipeptide significantly reduced the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.govmdpi.com Glutamine is a critical fuel for activated lymphocytes and macrophages, and its availability can influence their function. plos.org this compound, by providing a stable source of glutamine, supports immune cell function and can help modulate inflammatory responses. nfsports.complos.org

Table 4: Immunomodulatory Effects of this compound

| Immune Cell Type | Observation | Outcome | Reference |

|---|---|---|---|

| T-lymphocytes | Stimulation with mitogens/alloantigens | Increased proliferation, enhanced cytokine production | researchgate.netnih.govsigmaaldrich.com |

| Macrophages (RAW264.7) | LPS stimulation | Reduced expression of pro-inflammatory cytokines (IL-6, TNF-α) | nih.govmdpi.com |

This compound has demonstrated protective effects on pancreatic beta-cells, which are responsible for producing insulin (B600854). In an in vitro model using insulin-secreting BRIN-BD11 beta-cells, this compound was shown to protect against the detrimental effects of inflammatory mediators derived from macrophages. caymanchem.combioscientifica.commedchemexpress.com

When these beta-cells were exposed to inflammatory stimuli, there was a decrease in chronic insulin secretion and levels of key proteins like insulin receptor β (IR-β) and cytochrome c oxidase IV (COX IV). bioscientifica.comnih.gov The addition of this compound attenuated these negative effects. bioscientifica.comnih.gov The protective mechanism involves the restoration of the glutamine-glutathione (GSH) axis, which is crucial for antioxidant defense, and the heat shock protein (HSP) pathway. bioscientifica.commedchemexpress.comnih.gov This leads to the maintenance of mitochondrial metabolism and the stimulus-secretion coupling necessary for proper insulin release. bioscientifica.commedchemexpress.comnih.gov The absence of this compound in the culture medium of these cells led to a dramatic decrease in chronic insulin secretion. bioscientifica.comresearchgate.net

Table 5: Protective Effects of this compound on Pancreatic Beta-Cells

| Cell Model | Challenge | Key Protective Effect | Mechanism | Reference |

|---|---|---|---|---|

| BRIN-BD11 β-cells | Inflammatory mediators from macrophages | Attenuated decrease in insulin secretion | Restoration of glutamine-GSH axis and HSP pathway | bioscientifica.commedchemexpress.comnih.gov |

| BRIN-BD11 β-cells | Inflammatory mediators from macrophages | Maintained levels of IR-β and COX IV | Protection of mitochondrial metabolism | bioscientifica.comnih.gov |

Immunomodulatory Activities in Isolated Immune Cells (e.g., T-lymphocytes, Macrophages)

Animal Model Systems

Investigative studies in various animal models have further elucidated the physiological effects of this compound. In a mouse model of acute liver injury induced by lipopolysaccharide (LPS), treatment with this compound significantly attenuated liver damage. This was evidenced by reduced levels of liver enzymes and improved liver histology. The protective effects were attributed to the alleviation of oxidative stress, inhibition of inflammation through the suppression of macrophage activation, and regulation of autophagy. nih.gov

In a murine model of weanling undernutrition, supplementation with this compound led to improvements in weight gain, villous height, and crypt depth in the intestine. nih.gov It also enhanced intestinal barrier function. nih.gov Similarly, in weaned piglets, dietary supplementation with this compound increased the villus height in the duodenum and jejunum and upregulated the expression of genes related to growth and tight junction proteins in the jejunal mucosa. animbiosci.org

Furthermore, in a gerbil model of brain ischemia-reperfusion injury, pretreatment with this compound reduced the expression of pro-inflammatory factors. nih.gov In trained rats, supplementation with this compound has been shown to improve the skeletal redox status, involving heat shock protein pathways. caymanchem.comcdnsciencepub.com These findings from animal models underscore the diverse protective and beneficial effects of this compound across different physiological and pathological conditions.

Impact on Intestinal Morphology and Integrity in Malnutrition Models (e.g., Murine Models)

This compound has been investigated for its potential to mitigate the adverse effects of malnutrition on the intestine. In murine models of undernutrition, the dipeptide has demonstrated significant positive effects on intestinal structure and function.

Beyond morphological improvements, this compound has been shown to enhance the integrity of the intestinal barrier in malnourished animal models. researchgate.net Undernutrition can lead to decreased transmucosal resistance and increased permeability, making the gut "leaky." physiology.orgnih.gov Supplementation with this compound has been found to improve transmucosal resistance and decrease permeability. physiology.orgnih.gov At the cellular level, it has been observed to increase the protein levels of tight junction proteins like occludin and zonulin-1 in the jejunal mucosa, which are crucial for maintaining barrier function. mdpi.com

The mechanisms underlying these benefits appear to involve the promotion of intestinal epithelial cell homeostasis. This compound has been shown to increase epithelial proliferation while reducing apoptosis (programmed cell death) in the jejunum of undernourished mice. physiology.orgnih.gov This helps to maintain a healthy and functional intestinal lining.

Table 1: Effects of this compound on Intestinal Morphology and Integrity in Malnourished Murine Models

| Parameter | Observation in Malnourished Models | Effect of this compound Supplementation | References |

| Villous Height | Decreased | Increased | physiology.org, nih.gov |

| Crypt Depth | Decreased | Increased | physiology.org, nih.gov |

| Jejunal Crypts | Depletion | Protected against depletion | physiology.org, physiology.org |

| Transmucosal Resistance | Decreased | Increased | physiology.org, nih.gov |

| Intestinal Permeability | Increased | Decreased | physiology.org, researchgate.net |

| Epithelial Proliferation | Decreased | Increased | physiology.org, nih.gov |

| Epithelial Apoptosis | Increased | Decreased | physiology.org, nih.gov |

| Tight Junction Proteins | Altered | Increased occludin and zonulin-1 | mdpi.com |

Role in Muscle Metabolism and Recovery from Exercise in Rodent Models

The impact of this compound on muscle metabolism and recovery following exercise has been a subject of investigation in various rodent models. These studies suggest a beneficial role for the dipeptide in mitigating muscle damage, reducing inflammation, and supporting recovery processes.

Intense resistance exercise in rats has been shown to reduce glutamine concentrations in both plasma and the extensor digitorum longus (EDL) muscle. cambridge.org Supplementation with this compound, often in combination with L-alanine, has been effective in restoring these depleted glutamine levels. cambridge.org This restoration is significant as glutamine is crucial for various cellular functions, including immune response and antioxidant defense. d-nb.infocambridge.org

One of the key findings is the ability of this compound to modulate the cellular stress response. Following resistance exercise, supplemented rats exhibited increased levels of Heat Shock Protein 70 (HSP70) in both skeletal muscle and peripheral blood mononuclear cells. cambridge.org HSP70 plays a cytoprotective role, and its upregulation is associated with a reduction in the activation of NF-κB, a key regulator of inflammation. cambridge.org Consequently, a decrease in inflammatory cytokines within the muscle tissue was observed. cambridge.orgd-nb.info Furthermore, supplementation has been linked to increased levels of HSF-1 and HSP-27, which also contribute to cellular protection. cdnsciencepub.com

Markers of muscle damage, such as creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), are often elevated after strenuous exercise. Studies have demonstrated that oral supplementation with this compound can attenuate the increase in plasma levels of these markers, indicating a reduction in muscle damage. d-nb.info This is further supported by findings of reduced levels of inflammatory markers like TNF-α and IL-1β in the plasma of supplemented animals. d-nb.info

In terms of muscle composition, chronic supplementation with this compound during a progressive resistance exercise program in rats led to an increase in tibialis muscle weight and protein content. scielo.br This suggests that the dipeptide may potentiate the hypertrophic effects of resistance training.

Table 2: Effects of this compound on Muscle Metabolism and Recovery in Rodent Exercise Models

| Parameter | Observation in Exercised Rodent Models | Effect of this compound Supplementation | References |

| Plasma Glutamine | Decreased | Restored/Increased | cambridge.org |

| Muscle Glutamine | Decreased | Restored/Increased | cambridge.org, nih.gov |

| HSP70 Levels (Muscle & PBMC) | - | Increased | cambridge.org, d-nb.info |

| NF-κB Activation (Muscle) | - | Reduced | cambridge.org |

| Muscle Damage Markers (CK, LDH) | Increased | Attenuated increase | d-nb.info |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | Increased | Reduced levels | d-nb.info |

| Muscle Weight (Tibialis) | - | Increased | scielo.br |

| Muscle Protein Content | - | Increased | scielo.br |

Investigation of Myocardial Ischemia-Reperfusion Injury Mechanisms in Animal Models

This compound has been studied for its protective effects against myocardial ischemia-reperfusion (I/R) injury in animal models. This type of injury occurs when blood flow is restored to heart tissue after a period of ischemia (lack of oxygen), paradoxically causing further damage.

In a rat model of myocardial I/R, administration of N(2)-L-alanyl-L-glutamine (a form of the dipeptide) demonstrated significant cardioprotective effects. nih.govnih.gov The injury model typically shows notable myocardial damage, with disordered cell arrangement and degenerated muscle fibers. nih.govnih.gov Treatment with the dipeptide was found to improve the histological appearance of the heart tissue. nih.gov

Hemodynamic parameters are also affected by I/R injury. In untreated rats, a decrease in left ventricular developed pressure (LVDP) and the maximum rate of left ventricular pressure rise (+dP/dtmax) is observed. nih.govnih.gov this compound treatment led to an improvement in these markers of cardiac function. nih.gov

The mechanisms underlying this protection appear to be multifactorial. This compound was shown to reduce the release of cardiac injury markers into the plasma, such as lactate dehydrogenase (LDH), troponin I (cTnI), and creatine kinase (CK). nih.govnih.gov It also attenuated the inflammatory response by decreasing the levels of pro-inflammatory cytokines like interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α. nih.govnih.gov

At the molecular level, this compound influenced key signaling pathways involved in cell survival and apoptosis. It was found to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. nih.gov Furthermore, the dipeptide was observed to upregulate the expression of proteins in the JAK2/STAT3 signaling pathway, which is known to be involved in cardioprotection. nih.govnih.gov Preconditioning with this compound has also been associated with a reduction in the extension of myocardial cell damage in experimental models. scielo.br

Table 3: Effects of this compound on Myocardial Ischemia-Reperfusion Injury in Animal Models

| Parameter | Observation in I/R Injury Models | Effect of this compound Treatment | References |

| Myocardial Histology | Disordered cells, degenerated fibers | Improved tissue structure | nih.gov |

| Cardiac Function (LVDP, +dP/dtmax) | Decreased | Improved | nih.gov |

| Cardiac Injury Markers (LDH, cTnI, CK) | Increased plasma levels | Decreased plasma levels | nih.gov, nih.gov |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Increased plasma levels | Decreased plasma levels | nih.gov, nih.gov |

| Bcl-2 Protein Expression (anti-apoptotic) | Decreased | Increased | nih.gov |

| Bax Protein Expression (pro-apoptotic) | Increased | Decreased | nih.gov |

| JAK2/STAT3 Pathway Proteins | Decreased expression | Increased expression | nih.gov, nih.gov |

Studies on Glutamine Availability and Tissue Concentrations in Animal Models

A key advantage of this compound is its stability and solubility, which can lead to more effective delivery of glutamine to various tissues compared to supplementation with free L-glutamine. jbtr.or.kr Several studies in animal models have investigated how this compound supplementation impacts glutamine concentrations in plasma and different tissues.

In rats subjected to exhaustive exercise, chronic supplementation with this compound (referred to as DIP in some studies) resulted in a higher concentration of glutamine in the gastrocnemius and soleus muscles immediately after exercise, as compared to supplementation with free glutamine. nih.gov Furthermore, during a post-exercise recovery period, the this compound group showed higher plasma and liver glutamine concentrations compared to the control group. nih.gov

Studies in healthy, non-exercised rats have also shown that chronic administration of this compound can lead to increased glutamine stores in both muscle and hepatic tissues. d-nb.info This is significant because glutamine is a conditionally essential amino acid, meaning that during periods of stress or illness, the body's demand for glutamine may exceed its ability to produce it. cambridge.org Maintaining adequate tissue concentrations is therefore important for various physiological processes, including immune function and antioxidant defense. cambridge.org

The enhanced bioavailability of glutamine from this compound is attributed to its absorption via the intestinal peptide transporter 1 (PepT-1), which can be more efficient than the transport of free amino acids. cambridge.orgscielo.br This allows a greater proportion of the dipeptide to be absorbed intact and subsequently hydrolyzed to release glutamine and alanine (B10760859) into the bloodstream. scielo.br

Table 4: Effects of this compound on Glutamine Availability and Tissue Concentrations in Animal Models

| Tissue/Fluid | Condition | Observation with this compound Supplementation | References |

| Plasma | Post-exhaustive exercise recovery | Higher concentration than control | nih.gov |

| Liver | Post-exhaustive exercise recovery | Higher concentration than control | nih.gov |

| Gastrocnemius Muscle | Immediately post-exhaustive exercise | Higher concentration than control and free glutamine groups | nih.gov |

| Soleus Muscle | Immediately post-exhaustive exercise | Higher concentration than control and free glutamine groups | nih.gov |